Octadecylmagnesium bromide
Description
Historical Trajectories and Foundational Contributions of Grignard Reagents in Chemical Synthesis
The discovery of organomagnesium halides by French chemist Victor Grignard in 1900 marked a pivotal moment in the history of organic chemistry. nobelprize.orgacs.org This discovery, which earned him the Nobel Prize in Chemistry in 1912, provided a relatively simple and effective method for forming carbon-carbon bonds, a fundamental challenge in synthetic chemistry at the time. numberanalytics.comwikipedia.orgbritannica.com Prior to Grignard's work, creating these bonds was a difficult task, and his new reagents opened up a vast array of synthetic possibilities. numberanalytics.com
Grignard reagents rapidly became a cornerstone of organic synthesis due to their versatility. acs.org They react with a wide range of electrophiles, most notably carbonyl compounds such as aldehydes, ketones, and esters, to produce alcohols. ebsco.comnumberanalytics.com For instance, the reaction with formaldehyde (B43269) yields primary alcohols, with other aldehydes produces secondary alcohols, and with ketones leads to tertiary alcohols. ebsco.comsavemyexams.com Their utility extends to reactions with carbon dioxide to form carboxylic acids, with nitriles to generate ketones, and with epoxides to create extended alcohol chains. fiveable.meleah4sci.commasterorganicchemistry.com By the time of Grignard's death in 1935, over 6,000 publications had already cited the use of his reagents, a testament to their immediate and widespread impact on the field. nobelprize.orgbritannica.com
The fundamental structure and reactivity of Grignard reagents are dictated by the polarized carbon-magnesium bond, which imparts a significant partial negative charge on the carbon atom, making it highly nucleophilic. fiveable.menumberanalytics.com This inherent reactivity necessitates the use of anhydrous conditions, as Grignard reagents readily react with protic solvents like water. ebsco.combyjus.com The reagents are typically prepared and used in ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilize the organomagnesium compound. byjus.comacs.org Further studies, notably by Wilhelm Schlenk, revealed that the structure of Grignard reagents in solution is more complex than the simple RMgX formula suggests, existing in equilibrium with diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. wikipedia.orgacs.org
Unique Considerations and Research Focus for Long-Chain Alkylmagnesium Halides in Chemical Science
Long-chain alkylmagnesium halides, such as octadecylmagnesium bromide, present a unique set of properties and challenges that distinguish them from their short-chain counterparts. The presence of the extended alkyl chain significantly influences their physical and chemical behavior, driving specific areas of research.
One of the primary considerations is their solubility and aggregation in solution. The long, nonpolar alkyl tail imparts distinct solubility characteristics, often requiring specific solvent systems for effective preparation and reaction. The viscosity of solutions containing long-chain magnesium alkyls can also be considerably high due to the formation of oligomeric structures, which can pose challenges in industrial applications. mdpi.com Research has shown that the viscosity tends to decrease as the chain length of the alkyl group increases. mdpi.com
The reactivity of long-chain Grignard reagents is another area of active investigation. While they participate in the typical reactions of Grignard reagents, such as nucleophilic addition to carbonyls, the steric bulk of the long chain can influence reaction rates and selectivity. nih.gov For example, in cross-coupling reactions, the use of Grignard reagents with longer primary alkyl chains can sometimes lead to lower yields and an increase in side reactions like β-hydride elimination. nih.gov
These unique properties make long-chain alkylmagnesium halides valuable in specific synthetic applications. They are utilized in the synthesis of complex organic molecules that require the incorporation of a long hydrophobic tail, such as surfactants, polymers, and certain functional materials. smolecule.com For instance, this compound has been used to initiate the controlled polymerization of ε-caprolactone and in the synthesis of 9-octadecylanthracene. vt.edu Their interaction with cell membranes is also a subject of interest due to the long hydrocarbon chain's potential to affect membrane fluidity and permeability.
| Property | Description | Relevance to Long-Chain Alkylmagnesium Halides |
|---|---|---|
| Solubility | The ability of a substance to dissolve in a solvent. | The long, nonpolar alkyl chain affects solubility, often requiring specific ethereal solvents like THF for synthesis and use. chemicalbook.com |
| Viscosity | A measure of a fluid's resistance to flow. | Solutions of long-chain magnesium alkyls can exhibit high viscosity due to the formation of oligomeric chain structures. mdpi.com |
| Reactivity | The tendency of a substance to undergo chemical reaction. | The steric hindrance and electronic effects of the long alkyl chain can influence reaction kinetics and the prevalence of side reactions. nih.gov |
| Applications | The practical use of a substance. | Used in the synthesis of molecules with hydrophobic tails, such as surfactants, polymers, and for surface modification. smolecule.com |
Methodological Advancements in Grignard Chemistry Pertinent to Long-Chain Reagents
Despite being over a century old, Grignard chemistry continues to evolve with methodological advancements that enhance its scope and efficiency, particularly for challenging substrates like long-chain reagents.
One significant area of progress is in cross-coupling reactions, most notably the Kumada coupling, which pairs a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is a powerful tool for forming carbon-carbon bonds. wikipedia.org Recent developments have focused on improving the efficiency and stereospecificity of these couplings involving long-chain alkyl Grignards. For example, nickel-catalyzed cross-coupling of long-chain alkyl Grignards with benzylic ethers has been shown to proceed with high enantiospecificity. thieme-connect.comthieme-connect.com The choice of ligand for the metal catalyst is crucial, with some phosphine (B1218219) ligands being more effective than others in minimizing side reactions like β-hydride elimination, which can be problematic with longer alkyl chains. nih.gov
The development of flow chemistry has also offered new avenues for the synthesis and application of Grignard reagents. Continuous flow processes can provide better control over reaction parameters, such as temperature and reaction time, leading to higher yields and selectivity compared to traditional batch methods. researchgate.net This is particularly advantageous for the formation of Grignard reagents, which is an exothermic process. Flow reactors can enable magnesiation reactions under more convenient conditions and are readily scalable. researchgate.net
Furthermore, new catalytic systems are being developed to expand the utility of Grignard reactions. For instance, ruthenium(II) PNP-pincer complexes have been used to catalyze Grignard-type reactions where alcohols serve as surrogates for carbonyl compounds. nih.gov This method proceeds through the in-situ generation of a carbonyl intermediate via dehydrogenation of the alcohol, thus avoiding the need for pre-oxidation steps. nih.gov Additionally, copper(I)-catalyzed conjugate additions of Grignard reagents to in situ generated reactive intermediates, such as aza-p-quinone methides, have been developed to synthesize complex molecules like 4-(sec-alkyl)anilines. nih.govrug.nl These advanced methodologies demonstrate the ongoing innovation in Grignard chemistry, enabling more precise and efficient synthesis of complex molecules incorporating long alkyl chains.
Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;octadecane;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37.BrH.Mg/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;;/h1,3-18H2,2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYQIXDHCLAVCF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC[CH2-].[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies and Mechanistic Investigations of Octadecylmagnesium Bromide Formation
Optimization Strategies for Yield and Purity in Laboratory-Scale Synthesisbenchchem.comnumberanalytics.com
The successful synthesis of octadecylmagnesium bromide hinges on optimizing reaction conditions to maximize yield and purity. This involves careful consideration of the solvent system, reaction temperature, and the exclusion of atmospheric moisture and oxygen. numberanalytics.comnumberanalytics.com
Influence of Solvent Systems and Reaction Conditions on Grignard Formation Efficiencybenchchem.comnumberanalytics.comgoogle.com
The choice of solvent is critical in Grignard reagent formation. numberanalytics.com Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used because they solvate and stabilize the Grignard reagent. numberanalytics.comfiveable.me THF is often preferred due to its higher boiling point and better solvating ability for long-chain alkyl magnesium halides. chemicalbook.comnumberanalytics.com The reaction is typically initiated by adding a small amount of 1-bromooctadecane (B154017) to magnesium turnings in the chosen solvent. chemicalbook.com Once the exothermic reaction begins, the remaining alkyl halide is added at a controlled rate to maintain a gentle reflux. mt.com
| Parameter | Condition | Effect on Grignard Formation |
| Solvent | Tetrahydrofuran (THF) | Stabilizes the Grignard reagent through coordination. fiveable.me |
| Initiation | Small portion of 1-bromooctadecane | Starts the exothermic reaction. mt.com |
| Addition Rate | Controlled | Maintains a steady reaction rate and prevents side reactions. alfa-chemistry.com |
| Temperature | Reflux | Ensures the reaction proceeds to completion. mt.com |
This table summarizes the optimized conditions for the synthesis of this compound.
Research has shown that the efficiency of Grignard formation is highly dependent on the reaction temperature. numberanalytics.com While initiation may require gentle heating, the reaction itself is exothermic, and excessive temperatures can lead to side reactions such as Wurtz coupling, which reduces the yield of the desired Grignard reagent. alfa-chemistry.com Therefore, careful temperature control is paramount for achieving high yields. numberanalytics.comnumberanalytics.com
Techniques for Ensuring Anhydrous and Inert Environmentsgoogle.com
Grignard reagents are highly reactive towards protic compounds like water. fiveable.mealfa-chemistry.com The presence of even trace amounts of moisture can significantly reduce the yield by reacting with the Grignard reagent to form the corresponding alkane. alfa-chemistry.comwikipedia.org Therefore, stringent anhydrous (water-free) and inert conditions are essential for a successful synthesis. fiveable.mealfa-chemistry.com
Essential Techniques for Anhydrous and Inert Conditions:
Drying of Glassware: All glassware must be thoroughly dried, typically in an oven, to remove any adsorbed moisture. libretexts.org
Anhydrous Solvents: The solvents used must be rigorously dried. numberanalytics.com Common drying agents for ethers include sodium metal or calcium hydride. numberanalytics.com
Inert Atmosphere: The reaction is carried out under an inert atmosphere, such as dry argon or nitrogen, to exclude both oxygen and moisture. numberanalytics.comchemicalbook.comalfa-chemistry.com This is typically achieved using a Schlenk line or a glove box.
Magnesium Activation: The surface of the magnesium metal can have a passivating oxide layer. mt.com This layer can be removed, and the magnesium activated, by methods such as grinding, treatment with iodine, or using a small amount of an initiator like 1,2-dibromoethane (B42909). numberanalytics.com
Mechanistic Studies of Halogen-Magnesium Exchange in Long-Chain Alkyl Bromidesalfa-chemistry.com
The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. numberanalytics.com This process is believed to occur via a radical mechanism. ethz.ch
Kinetic and Thermodynamic Aspects of this compound Formationnih.gov
The formation of Grignard reagents is a complex process influenced by both kinetic and thermodynamic factors. The reaction often exhibits an induction period, a delay before the reaction initiates, which can be attributed to the passive oxide layer on the magnesium surface and the presence of trace impurities. mt.comharvard.edu Once initiated, the reaction is typically fast and exothermic. mt.com
Studies have shown that for some reactions involving long-chain alkyl Grignard reagents, issues like hydrogenolysis or elimination can predominate over the desired cross-coupling, which is hypothesized to result from β-hydride elimination from organonickel intermediates in catalyzed reactions. nih.gov
Role of Impurities and Additives in Reaction Initiation and Propagationalfa-chemistry.com
Impurities, particularly water and oxygen, have a detrimental effect on Grignard reagent formation. numberanalytics.commt.comalfa-chemistry.com Water reacts with the Grignard reagent, while oxygen can also lead to the formation of byproducts. numberanalytics.comalfa-chemistry.com
Conversely, certain additives can be used to facilitate the reaction. numberanalytics.com As mentioned, iodine or 1,2-dibromoethane are common initiators that help to clean the magnesium surface and initiate the reaction. numberanalytics.com In some cases, pre-formed Grignard reagent can be added to start the reaction. google.com The use of additives like lithium chloride can also be beneficial, as it is proposed to break up Grignard aggregates, leading to a more reactive reagent. ethz.ch
Development of Alternative Synthetic Routes for Octadecylmagnesium Bromideresearchgate.net
While the direct reaction of an alkyl halide with magnesium is the most common method for preparing Grignard reagents, alternative routes have been developed. numberanalytics.com One significant alternative is the halogen-magnesium exchange reaction. ethz.chharvard.edu In this method, a more reactive organomagnesium compound, such as isopropylmagnesium chloride, is reacted with the alkyl halide (1-bromooctadecane) to generate the desired this compound. harvard.edu This method can be particularly useful for preparing functionalized Grignard reagents at low temperatures. ethz.chharvard.edu
Another approach involves the use of highly reactive magnesium, sometimes referred to as Rieke magnesium, which can react with alkyl halides that are unreactive under standard conditions.
In some synthetic applications where the direct use of this compound proves challenging, leading to low yields or side products, alternative coupling strategies are employed. researchgate.netbeilstein-archives.org For instance, instead of a direct Grignard coupling, an sp3-sp3 Suzuki-Fu cross-coupling reaction can be utilized as an alternative strategy. researchgate.net
Fundamental Reactivity and Elucidation of Reaction Mechanisms
Nucleophilic Addition Reactions: Research into Scope, Selectivity, and Control
As a strong nucleophile and a strong base, octadecylmagnesium bromide's primary mode of action is the nucleophilic addition to polarized unsaturated bonds, particularly carbonyls, nitriles, and imines. masterorganicchemistry.commmu.ac.uk The octadecyl group acts as a carbanion, attacking electrophilic carbon centers. masterorganicchemistry.com
Addition to Carbonyl Compounds: Investigation of Regio- and Chemoselectivity
The reaction of Grignard reagents with carbonyl compounds is a cornerstone of alcohol synthesis. libretexts.orglibretexts.org The chemoselectivity of these additions can be challenging due to the high basicity of the Grignard reagent, which can lead to side reactions like enolization of the carbonyl compound. mmu.ac.uk
Aldehydes and Ketones: Studies on Alcohol Formation and Diastereoselectivity
This compound is expected to react with aldehydes and ketones to form secondary and tertiary alcohols, respectively, following a 1,2-addition mechanism. libretexts.org The reaction proceeds via a nucleophilic attack of the octadecyl carbanion on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. masterorganicchemistry.commasterorganicchemistry.com
Table 1: Expected Products from the Reaction of this compound with Aldehydes and Ketones This table is illustrative of expected outcomes based on general Grignard reactivity.
| Carbonyl Substrate | Expected Alcohol Product Type |
|---|---|
| Formaldehyde (B43269) | Primary Alcohol |
| Other Aldehydes | Secondary Alcohol |
| Ketones | Tertiary Alcohol |
Esters and Anhydrides: Research into Multi-Addition Pathways
When this compound reacts with esters or acid anhydrides, a multi-addition pathway is typically observed. masterorganicchemistry.comsaskoer.ca The initial nucleophilic addition results in a tetrahedral intermediate which then collapses, expelling an alkoxide or carboxylate leaving group to form a ketone. libretexts.orgmasterorganicchemistry.com This newly formed ketone is also reactive towards the Grignard reagent and rapidly undergoes a second nucleophilic addition. masterorganicchemistry.com The final product, after acidic workup, is a tertiary alcohol where two of the alkyl groups attached to the carbinol carbon are octadecyl groups. libretexts.orgorganicchemistrytutor.com
Table 2: Multi-Addition of this compound to Esters This table illustrates the expected double addition based on general Grignard reactivity.
| Reactant 1 | Reactant 2 | Intermediate Product | Final Product (after workup) |
|---|---|---|---|
| This compound (2 equiv.) | Methyl acetate | 19-Nonadecanone | 19-(Octadecyl)heptatriacontan-19-ol |
Addition to Nitriles: Mechanistic Studies on Ketone Synthesis
The reaction between this compound and a nitrile provides a direct route to ketones. ucalgary.cachemistrysteps.com The nucleophilic octadecyl group adds to the electrophilic carbon of the nitrile's carbon-nitrogen triple bond. libretexts.org This addition forms an intermediate imine anion, which is stable under the reaction conditions. ucalgary.calibretexts.org Crucially, unlike reactions with esters, a second addition does not occur because the negatively charged imine intermediate is not electrophilic enough for further attack. chemistrysteps.com Upon aqueous acidic workup, this imine intermediate is hydrolyzed to the corresponding ketone. ucalgary.camasterorganicchemistry.com
Nucleophilic attack by the octadecyl carbanion on the nitrile carbon. ucalgary.ca
Formation of a stable magnesium salt of the imine anion. ucalgary.ca
Hydrolysis of the imine during workup to yield the final ketone product. youtube.com
Reactivity with Imines and Related Electrophiles
Imines, featuring a carbon-nitrogen double bond, are nitrogen analogs of aldehydes and ketones and can act as electrophiles. masterorganicchemistry.com However, they are generally less electrophilic than their carbonyl counterparts. nih.gov The reaction of Grignard reagents like this compound with imines typically requires activation, often by using N-substituents that are electron-withdrawing to increase the electrophilicity of the imine carbon. wiley-vch.de The nucleophilic addition of the octadecyl group across the C=N bond yields the magnesium salt of an amide, which upon hydrolysis gives a secondary amine. The reaction can be limited by the poor electrophilicity of the imine and competing side reactions. nih.gov
Cross-Coupling Reactions: Exploration of Catalytic Systems and Reaction Pathways
Grignard reagents are widely used as nucleophiles in transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. rsc.org These reactions typically couple an organometallic reagent (the Grignard) with an organic halide or triflate in the presence of a catalyst, most commonly based on palladium or nickel. nih.govnobelprize.org
For a long-chain alkyl Grignard reagent like this compound, these reactions provide a powerful method for introducing the C18 chain onto various molecular scaffolds. The general catalytic cycle for these reactions involves three key steps: nih.gov
Oxidative Addition: The catalyst (e.g., a Pd(0) complex) inserts into the carbon-halide bond of the electrophilic partner.
Transmetalation: The octadecyl group is transferred from the magnesium atom to the metal catalyst center.
Reductive Elimination: The two coupled organic fragments are ejected from the metal center, forming the new C-C bond and regenerating the active catalyst. nih.gov
Various catalytic systems have been developed to improve the efficiency and scope of these reactions, including those using iron, copper, and palladium with specialized ligands like bulky phosphines or N-heterocyclic carbenes. rsc.orgacs.orgmdpi.comresearchgate.net These advanced catalysts can improve yields and tolerate a wider range of functional groups. acs.org
Palladium-Catalyzed Alkylation and Arylation Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C(sp²)–C(sp³) and C(sp³)–C(sp³) bonds. While specific studies focusing solely on this compound are limited, the general principles of these reactions are well-established and applicable. In these reactions, a palladium(0) catalyst undergoes oxidative addition to an aryl or alkyl halide (R-X). The resulting organopalladium(II) complex then undergoes transmetallation with this compound, where the octadecyl group replaces the halide on the palladium center. Subsequent reductive elimination yields the cross-coupled product and regenerates the palladium(0) catalyst, completing the catalytic cycle.
The choice of ligands on the palladium catalyst is crucial for the success of these couplings, influencing catalyst stability, reactivity, and the scope of compatible functional groups. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition and reductive elimination steps. nih.gov The presence of additives like zinc halides can also mediate the reactivity of the Grignard reagent, sometimes leading to improved yields. nih.gov
| Catalyst System | Electrophile | Product | Yield (%) | Reference |
| Pd(OAc)₂ / t-Bu₃P / ZnBr₂ | Aryl Bromide | Aryl-octadecane | Good | organic-chemistry.org |
| [Pd(allyl)Cl]₂ / Cy₂(t-Bu)P | Alkyl Bromide | Alkyl-octadecane | Varies |
Copper-Catalyzed Coupling Reactions: Stereo- and Regiochemical Studies
Copper-catalyzed cross-coupling reactions offer a cost-effective and efficient alternative to palladium-catalyzed methods for forming carbon-carbon bonds. These reactions are particularly useful for coupling Grignard reagents with alkyl, vinyl, and aryl halides. While detailed stereo- and regiochemical studies specifically involving this compound are not extensively documented, the general mechanistic understanding of these reactions provides valuable insights.
The stereochemistry of copper-catalyzed allylic alkylations, for example, is highly dependent on the reaction conditions and the nature of the copper catalyst and ligands. The reaction can proceed through either an Sₙ2 or Sₙ2' pathway, leading to different regioisomers. The choice of copper salt and the presence of specific ligands can influence the selectivity of these pathways. nih.gov For instance, the use of certain phosphine ligands can favor the formation of the branched product with high regioselectivity.
Similarly, the regioselectivity of copper-catalyzed reactions with polyhalogenated aromatic compounds is a critical aspect. The position of functionalization can be directed by the electronic and steric properties of the substrate and the nature of the copper catalyst. dntb.gov.ua
| Catalyst | Substrate | Key Feature | Reference |
| CuBr·SMe₂ / Chiral Ligand | Cinnamyl Bromides | High Regio- and Enantioselectivity | |
| Cu(I) salt | Dihaloarenes | Regioselective Halogenation | dntb.gov.ua |
Note: The table illustrates the types of stereo- and regiochemical control achievable in copper-catalyzed reactions with Grignard reagents, though specific examples with this compound are not provided in the references.
Iron-Catalyzed Cross-Coupling Methods
Iron-catalyzed cross-coupling reactions have emerged as an attractive, environmentally benign, and economical method for C-C bond formation. bris.ac.uk These reactions typically involve the in situ formation of a low-valent iron species from the reaction of an iron salt (e.g., FeCl₃ or Fe(acac)₃) with the Grignard reagent. This active iron catalyst then facilitates the coupling of the Grignard reagent with an organic halide.
The mechanism of iron-catalyzed cross-coupling is often proposed to involve radical pathways or the formation of organoiron intermediates. The reaction of an iron salt with an excess of Grignard reagent can generate a highly reactive "ate" complex, such as [Fe(MgX)₂]. princeton.edu This species can then undergo oxidative addition with the organic halide, followed by transmetallation with another equivalent of the Grignard reagent and subsequent reductive elimination to afford the cross-coupled product.
Iron-catalyzed methods have been successfully applied to the coupling of various alkyl Grignard reagents with aryl and vinyl halides. ed.ac.uknii.ac.jp While specific data for this compound is sparse, the general effectiveness of these methods suggests its applicability.
| Iron Catalyst Precursor | Electrophile | Additive | General Yield | Reference |
| FeCl₃ | Vinyl Halide | None | Good to Excellent | ed.ac.uk |
| Fe(acac)₃ | Aryl Halide | TMEDA | High | |
| (PPN)[FeCl₄] | Secondary Alkyl Halide | None | Moderate to High | nii.ac.jp |
Note: This table represents the general conditions and outcomes for iron-catalyzed cross-coupling reactions with alkyl Grignard reagents.
Transmetallation Reactions: Research into Efficiency and Application in Cascade Reactions
Transmetallation is a fundamental step in many cross-coupling reactions, involving the transfer of an organic group from one metal to another. This compound can undergo transmetallation to other metals, such as zinc or copper, to generate organometallic reagents with different reactivity and selectivity profiles.
For instance, the transmetallation of Grignard reagents to organozinc compounds, often mediated by the addition of ZnCl₂, can enhance functional group tolerance and is a key step in the Negishi coupling. While not explicitly detailed for this compound, this strategy is widely used.
The efficiency of transmetallation is crucial in cascade reactions, where multiple bond-forming events occur in a single pot. By carefully controlling the sequence of transmetallation and coupling steps, complex molecules can be assembled efficiently. For example, a copper-catalyzed reaction might be followed by a palladium-catalyzed coupling in a one-pot sequence, relying on the sequential transmetallation of the octadecyl group.
Other Specialized Reactions: Investigation of Alkylation and Functionalization
Beyond the well-established cross-coupling reactions, this compound can participate in a variety of other specialized alkylation and functionalization reactions. These include additions to carbonyl compounds, ring-opening of epoxides, and reactions with other electrophiles.
The Minisci reaction, a radical-based C-H alkylation of electron-deficient heterocycles, can be mediated by magnesium, suggesting a potential application for Grignard reagents like this compound in forming alkylated heterocycles. researchgate.net Additionally, the alkylation of azaheteroaryl ketones can proceed via C- or O-alkylation depending on the substrate and reaction conditions. researchgate.net
The development of novel catalytic systems continues to expand the scope of reactions for Grignard reagents. For example, nickel-catalyzed additions to alkynylsilanes provide stereospecific routes to tetrasubstituted alkenes. brandeis.edu
Advanced Applications in Organic Synthesis Research
Stereoselective and Enantioselective Synthesis
The control of stereochemistry is a central theme in modern organic synthesis. Octadecylmagnesium bromide is employed in reactions designed to generate specific stereoisomers, a critical requirement for producing compounds with desired biological activities.
The formation of new carbon-carbon bonds with a defined three-dimensional arrangement can be achieved by using either chiral auxiliaries or chiral catalysts. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, an achiral carboxylic acid can be converted into a chiral amide by reaction with a chiral amine like pseudoephenamine. nih.gov Deprotonation of this amide followed by reaction with an electrophile results in a highly diastereoselective alkylation. nih.gov Similarly, an N-acyloxazolidinone, derived from an amino acid, can be reacted with this compound in an aldol-type reaction, where the bulky substituents on the oxazolidinone ring direct the approach of the Grignard reagent to create a new stereocenter with high predictability. wikipedia.org After the reaction, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
Alternatively, asymmetric synthesis can be achieved using a chiral catalyst in substoichiometric amounts. Copper-catalyzed conjugate addition of Grignard reagents to α,β-unsaturated systems is a well-established method for creating chiral centers. acs.org In this approach, a complex formed from a copper(I) salt and a chiral ligand, such as a ferrocenyl diphosphine, creates a chiral environment around the reactive species. When this compound adds to a cyclic enone within this chiral pocket, one enantiomer of the product is formed preferentially, with high enantiomeric excess (ee) often exceeding 90%. acs.orgnih.govnih.gov This catalytic approach is highly efficient and is applicable to a wide range of substrates, including acyclic enones and α,β-unsaturated esters. acs.org
When a molecule already contains one or more stereocenters, the introduction of a new one can lead to the formation of diastereomers. Diastereoselective reactions aim to control this outcome. The inherent stereochemistry of the substrate is used to direct the approach of the incoming reagent. A powerful strategy involves chelation control, where a Lewis basic functional group, such as a hydroxyl or alkoxy group, coordinates to the magnesium center of the Grignard reagent.
In the addition of this compound to a β-hydroxy ketone, the magnesium atom can form a six-membered cyclic transition state involving the ketone oxygen and the hydroxyl oxygen. This rigid chelate structure blocks one face of the carbonyl group, forcing the octadecyl group to attack from the less hindered face. This mechanism, known as Felkin-Anh-type chelation control, can lead to very high diastereoselectivity for the formation of 1,3-syn diols. nih.gov Research has shown that the choice of halide in the Grignard reagent (I vs. Br vs. Cl) and the solvent can fine-tune the Lewis acidity of the magnesium center and significantly impact the level of diastereoselectivity achieved. nih.gov This level of control is crucial in the iterative synthesis of polyketide natural products, which are rich in 1,3-diol motifs.
Total Synthesis of Complex Natural Products and Bioactive Compounds
The total synthesis of natural products is a driving force for the development of new synthetic methods and strategies. This compound is a key building block for natural products that feature long, saturated alkyl chains, such as certain lipids and insect pheromones. nih.gov
The use of this compound in total synthesis has been enhanced by methodological advancements in cross-coupling reactions. While traditional copper-catalyzed couplings are effective, iron-mediated cross-coupling reactions have emerged as a cheaper, more environmentally friendly alternative. nih.gov These reactions efficiently couple Grignard reagents with alkenyl electrophiles. nih.gov A significant contribution has been the development of reaction conditions that avoid the use of toxic additives like N-methyl-2-pyrrolidone (NMP). Recent protocols utilize magnesium alkoxides as additives, which are less toxic and can even be part of the final target structure, improving atom economy. nih.gov The diastereoselective 1,2-addition of Grignard reagents to chiral aldehydes or ketones is another key methodological step frequently employed in the synthesis of complex natural products, including various alkaloids.
Development of Novel Methodologies Employing Long-Chain Grignard Reagents
Research continues to expand the synthetic utility of Grignard reagents, including long-chain variants like this compound. One significant innovation is the development of methods for the direct synthesis of ketones from carboxylate anions. Traditionally, this transformation is challenging due to the low electrophilicity of the carboxylate and the propensity for the highly reactive Grignard reagent to add twice to any ketone formed. A recently developed method overcomes this by using the "turbo-Hauser base" i-Pr2NMgCl·LiCl as an additive. organic-chemistry.org This magnesium amide activates the Grignard reagent, enhancing its nucleophilicity while stabilizing the tetrahedral intermediate, thus preventing over-addition and allowing for the efficient, modular synthesis of ketones. organic-chemistry.org
Another area of development involves improving the stability and handling of Grignard reagents. It has been shown that linear alkyl chain Grignard reagents can be trapped and stabilized by macrocyclic hosts known as pillar[n]arenes, while still retaining their reactivity. byjus.com Such advancements in reaction control and reagent handling continue to make long-chain Grignard reagents like this compound indispensable tools in the arsenal (B13267) of the synthetic organic chemist.
Research in Continuous Flow Synthesis and Automated Systems
The application of continuous flow synthesis and automated systems to reactions involving Grignard reagents has garnered significant interest in modern organic chemistry. These technologies offer potential advantages in terms of safety, scalability, and reaction control, particularly for highly exothermic and sensitive reactions. chemicalindustryjournal.co.ukresearchgate.net The principles of flow chemistry involve the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. chemicalindustryjournal.co.uk Automated systems, sometimes referred to as "chemputers," can perform multi-step syntheses with minimal human intervention, integrating reaction execution with real-time analysis and optimization. researchgate.netnih.gov
While the use of Grignard reagents in flow chemistry is an active area of research, specific studies detailing the application of this compound within continuous flow or automated synthesis platforms are not extensively documented in the reviewed literature. The challenges associated with handling long-chain, potentially viscous Grignard reagents and the management of solid byproducts in flow reactors are areas that require further investigation. chemicalindustryjournal.co.uk
However, the general methodologies being developed for other Grignard reagents could theoretically be adapted for this compound. Research in this area has focused on overcoming challenges such as the handling of magnesium slurries and the prevention of reactor fouling. chemicalindustryjournal.co.uk For instance, packed-bed reactors containing magnesium turnings have been successfully employed for the continuous synthesis of various Grignard reagents. researchgate.net Furthermore, the integration of online analytical techniques, such as NMR spectroscopy, into automated synthesis platforms allows for real-time monitoring and control of Grignard reactions, which could be beneficial for optimizing reactions involving this compound. researchgate.netnih.gov The development of these generalized systems paves the way for the future application of long-chain Grignard reagents like this compound in advanced, automated synthetic workflows.
Tandem Reactions and One-Pot Transformations
This compound has been utilized in several multi-step, one-pot transformations, which streamline synthetic processes by reducing the number of workup and purification steps, thereby improving efficiency and reducing waste. These reactions, while not always formally classified as tandem reactions (a cascade of intramolecular reactions), involve the sequential addition of reagents to a single reaction vessel to effect multiple chemical transformations.
Another area where this compound is employed in a sequential, one-pot manner is in the synthesis of very long-chain fatty acids. In a typical procedure, the Grignard reagent is prepared from 1-bromooctadecane (B154017) and magnesium in tetrahydrofuran (B95107) (THF), often with the aid of an activating agent like 1,2-dibromoethane (B42909) and a crystal of iodine. Following its formation, this solution of this compound is added to a suspension of cuprous iodide, leading to the formation of a Gilman-like cuprate (B13416276) reagent in the same pot. This intermediate can then be subjected to coupling reactions with appropriate electrophiles to construct the carbon skeleton of very long-chain fatty acids.
Role in Materials Science and Polymer Chemistry Research
Controlled Polymerization Initiation and Chain Growth Studies
As a potent nucleophile and strong base, octadecylmagnesium bromide is investigated as an initiator for certain types of polymerization, particularly the anionic ring-opening polymerization (ROP) of cyclic esters and lactones. In these reactions, the octadecyl group acts as the initiating species, covalently bonding to the first monomer unit and becoming the α-end group of the resulting polymer chain. This process allows for the precise introduction of a long, well-defined hydrophobic segment at the beginning of the polymer chain.
The use of Grignard reagents like this compound can facilitate controlled or "living" polymerization characteristics under specific conditions. researchgate.net This control is crucial for investigating polymerization kinetics and tailoring polymer architecture. In a controlled polymerization, initiation is rapid and uniform, and chain-terminating side reactions are minimized. This allows polymer chains to grow at a consistent rate, leading to several key outcomes:
Predictable Molecular Weights: The final number-average molecular weight (Mn) of the polymer can be controlled by the initial molar ratio of the monomer to the initiator.
Low Polydispersity: The resulting polymers exhibit a narrow molecular weight distribution (low Ð), meaning the polymer chains are of a similar length. researchgate.net
Architectural Control: This method is instrumental in the synthesis of well-defined block copolymers. After the first monomer is consumed, a second monomer can be introduced to grow a new block from the active chain end, creating complex polymer architectures. rsc.org
Research in this area focuses on understanding how reaction parameters—such as solvent, temperature, and monomer purity—affect the kinetics and the degree of control over the polymerization process.
The primary contribution of this compound in this context is the synthesis of polymers with a specific functional end-group: the octadecyl chain. This long alkyl chain imparts significant hydrophobicity to one end of the polymer. Such functionalized polymers are precursors to amphiphilic macromolecules, which can self-assemble in solution to form micelles or other supramolecular structures. These materials are of interest for applications in drug delivery, emulsification, and nanotechnology.
| Initiator System | Monomer Example | Resulting Polymer Structure | Key Properties |
| This compound | ε-Caprolactone | Octadecyl-end-functionalized Poly(ε-caprolactone) | Biodegradable, hydrophobic end-group |
| This compound | Lactide | Octadecyl-end-functionalized Polylactide | Biocompatible, amphiphilic potential |
| This compound | Propylene Oxide | Octadecyl-end-functionalized Poly(propylene oxide) | Surfactant properties, tunable solubility |
Research in Surface Modification and Nanomaterial Functionalization
The high reactivity of this compound makes it a candidate for the chemical modification of surfaces and the functionalization of nanomaterials. This research leverages the Grignard reaction to form stable, covalent bonds between the octadecyl chain and a substrate.
Surfaces rich in active hydrogen atoms, such as metal oxides (e.g., silica, alumina, titania) and other hydroxyl-terminated materials, can be functionalized using this compound. The Grignard reagent reacts with the surface hydroxyl (-OH) groups in a deprotonation reaction, leading to the formation of a covalent metal-oxygen-carbon bond that "grafts" the octadecyl chain onto the surface. rsc.org This process fundamentally alters the surface properties, transforming a typically hydrophilic, high-energy surface into a nonpolar, hydrophobic, low-energy surface. This technique is explored in research aimed at controlling surface wettability, adhesion, and biocompatibility. nih.gov
Following the grafting of octadecyl chains onto a substrate, the long, flexible alkyl chains can spontaneously organize into densely packed, ordered structures known as self-assembled monolayers (SAMs). nih.gov Van der Waals interactions between the adjacent C18 chains drive this self-assembly process, resulting in a highly uniform and nonpolar thin film. The formation of these monolayers is a key area of research for applications in:
Corrosion Resistance: Creating a hydrophobic barrier to protect underlying materials, such as magnesium alloys, from degradation. researchgate.netmdpi.com
Lubrication: Reducing friction between surfaces.
Nanopatterning: Serving as a resist layer in lithography.
Biomaterials: Controlling protein adsorption and cell adhesion on implant surfaces.
| Substrate Material | Surface Functional Group | Resulting Surface Property | Potential Application |
| Silicon Dioxide (Silica) | Silanol (-Si-OH) | Hydrophobic, Low Adhesion | Anti-fouling coatings |
| Titanium Dioxide | Titanol (-Ti-OH) | Oleophilic, Water-repellent | Self-cleaning surfaces |
| Magnesium Alloys | Hydroxyl (-Mg-OH) | Improved Corrosion Resistance | Biodegradable implants nih.gov |
| Gold Nanoparticles | (with appropriate linker) | Stable, Nonpolar Colloid | Sensors, diagnostics |
Precursor in Inorganic Material Synthesis Research
In the field of inorganic chemistry, this compound can be used as a precursor or reagent in the synthesis of other organometallic compounds and inorganic nanomaterials. By reacting it with a halide of a different metal or metalloid (e.g., silicon tetrachloride, titanium tetrachloride), the octadecyl group can be transferred from magnesium to the other element via a transmetalation reaction.
This approach is a foundational step in creating specialized organometallic precursors. These precursors, containing the long organic ligand, can then be used in synthesis routes like sol-gel processing or chemical vapor deposition. Upon controlled decomposition (e.g., through calcination), the organic component is removed, yielding high-purity inorganic materials such as oxides or carbides with potentially controlled morphology and porosity. The long octadecyl chain can act as a template or a pore-forming agent during the synthesis, influencing the final structure of the inorganic material.
Advanced Spectroscopic and Computational Investigations in Chemical Research
In Situ Spectroscopic Techniques for Reaction Monitoring
Real-time monitoring of chemical reactions provides invaluable insight into kinetics, mechanisms, and the presence of transient intermediates. For sensitive species like Grignard reagents, in situ techniques are particularly vital as they obviate the need for sample extraction, which can introduce atmospheric moisture and lead to decomposition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the real-time, non-invasive monitoring of reactions involving organometallic species. magritek.com The development of benchtop and flow NMR systems has facilitated its application directly within research laboratory settings, allowing for continuous analysis of reaction mixtures as they are synthesized. magritek.comresearchgate.net
In the context of octadecylmagnesium bromide synthesis, on-line ¹H NMR spectroscopy can be employed to monitor the process under continuous flow conditions. researchgate.netnih.gov By tracking the disappearance of characteristic signals from the octadecyl bromide reactant and the appearance of new signals corresponding to the alpha-protons of the newly formed Grignard reagent, researchers can precisely determine reaction initiation, conversion rates, and endpoint. This approach provides a quantitative measure of the active Grignard species being formed, which is a significant advantage over methods that require quenching and derivatization. nih.gov Furthermore, the ability of NMR to detect reactive intermediates can be harnessed to study the subsequent reactions of this compound, providing crucial data for mechanistic studies. acs.orgacs.org
Table 1: Representative ¹H NMR Chemical Shift Data for Grignard Reaction Monitoring
| Species | Monitored Protons | Typical Chemical Shift (δ, ppm) | Observation |
|---|---|---|---|
| Alkyl Halide (R-CH₂-X) | Protons alpha to halide | 3.4 - 3.6 | Signal decreases over time |
| Grignard Reagent (R-CH₂-MgBr) | Protons alpha to Mg | 0.5 - 1.0 | Signal increases over time |
| Product (e.g., R-CH₂-R') | Varies with product structure | Varies | Signal increases over time |
Note: Shifts are approximate and can vary based on solvent and concentration.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers complementary information for elucidating reaction mechanisms. In situ Fourier Transform Infrared (FTIR) spectroscopy is particularly well-suited for monitoring the synthesis of Grignard reagents. mt.commt.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the concentration of the organic halide can be tracked in real-time. mt.commt.com The initiation of the highly exothermic Grignard formation is clearly marked by a decrease in the characteristic C-Br vibrational band of octadecyl bromide and the concurrent appearance of bands associated with the newly formed C-Mg bond. mt.comresearchgate.net This capability is critical for ensuring reaction safety, as it allows for controlled addition of the halide reactant once initiation is confirmed, thereby preventing dangerous accumulation and potential runaway reactions. mt.comresearchgate.net
Raman spectroscopy serves as a complementary technique. While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. scitepress.org This makes it particularly useful for observing symmetric vibrations and the covalent C-Mg bond, which can be difficult to detect with IR. scitepress.orggoogle.com The combination of both techniques can provide a more complete vibrational picture of the species present in solution, aiding in the structural characterization of intermediates and solvent complexes involved in the reaction mechanism. google.com
Mass Spectrometry (MS) Applications in Reaction Pathway Analysis
Mass spectrometry is an exceptionally sensitive analytical technique used to identify compounds by measuring their mass-to-charge ratio. In the study of reaction pathways, MS can detect reactants, products, and transient intermediates, even at very low concentrations. scispace.com Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) allow for the gentle ionization of organometallic species and their complexes, transferring them into the gas phase for analysis. nih.govnih.gov
For reactions involving this compound, MS can be used to analyze quenched reaction aliquots to identify the array of products and byproducts formed. This information is vital for understanding reaction selectivity and potential side reactions. Advanced MS/MS techniques can further fragment ions to provide structural information, helping to piece together complex reaction pathways. researchgate.net For instance, by using isotopically labeled starting materials, MS can track the incorporation of atoms through a reaction sequence, providing definitive evidence for proposed mechanisms. While direct analysis of the Grignard reagent is challenging due to its reactivity, its reaction products are readily analyzed, providing a snapshot of the reaction's progress and outcome. purdue.edu
Chromatographic and Spectrometric Methods for Purity and Identity Assessment in Research Batches
Assessing the purity and confirming the identity of this compound are critical steps in its research application. Since Grignard reagents are highly reactive, direct analysis is often not feasible. Therefore, indirect methods involving derivatization are commonly employed.
Gas Chromatography (GC) is a standard technique for purity assessment. acs.org A sample of the this compound solution can be quenched with a proton source (hydrolysis) to form octadecane. The resulting solution is then analyzed by GC to quantify the amount of octadecane, which directly correlates to the concentration of the "active" Grignard reagent. acs.org Any unreacted octadecyl bromide or coupling byproducts (e.g., hexatriacontane) can also be identified and quantified.
Another powerful method involves derivatization with carbon dioxide followed by High-Performance Liquid Chromatography (HPLC) analysis. tandfonline.com this compound reacts rapidly with CO₂ to form nonadecanoic acid. This stable carboxylic acid derivative can be easily separated and quantified using reversed-phase HPLC. This method provides a "fingerprint" of the Grignard sample, allowing for the speciation of active reagent from inactive components. tandfonline.com The concentration of the active Grignard reagent is often confirmed using titration methods, such as the iodine-lithium chloride procedure, which provides a measure of the reagent's molarity. orgsyn.org
Table 2: Comparison of Purity Assessment Methods for Grignard Reagents
| Method | Principle | Analyte | Information Provided |
|---|---|---|---|
| Gas Chromatography (GC) | Separation after hydrolysis | Octadecane, Octadecyl bromide | Quantifies active reagent and unreacted starting material |
| HPLC | Separation after CO₂ derivatization | Nonadecanoic acid | Quantifies active reagent, provides a "fingerprint" of quality |
Theoretical and Computational Chemistry Approaches
Computational chemistry provides a powerful lens for viewing reaction mechanisms at the atomic level, offering insights that are often inaccessible through experimental means alone. These methods can model reaction energetics, geometries of transition states, and the influence of solvent molecules.
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for its balance of accuracy and computational efficiency. whiterose.ac.ukberkeley.edu DFT calculations are widely used to investigate the mechanisms of Grignard reactions. researchgate.netacs.org For a reaction involving this compound, DFT can be used to model the addition of the octadecyl group to an electrophile, such as a carbonyl compound. organic-chemistry.org
These calculations can map out the entire potential energy surface of the reaction, identifying the lowest energy pathway from reactants to products. researchgate.netpku.edu.cn A key outcome is the determination of the structure and energy of the transition state—the highest energy point along the reaction coordinate. mdpi.comdntb.gov.ua The energy of this transition state determines the activation energy of the reaction and thus its rate. DFT studies on simpler Grignard reagents have revealed the importance of solvent molecules (like THF) in coordinating to the magnesium center and have shown that dimeric forms of the Grignard reagent can be more reactive than monomeric species. researchgate.netacs.org These calculations can also help discern between different possible mechanisms, such as a concerted polar pathway versus a stepwise single-electron transfer (SET) pathway, by comparing the activation barriers for each. acs.orgorganic-chemistry.org While computationally intensive, these approaches provide a detailed, molecular-level understanding of the factors controlling the reactivity of long-chain Grignard reagents like this compound. researchgate.net
Compound Reference Table
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₁₈H₃₇MgBr |
| Octadecyl bromide | C₁₈H₃₇Br |
| Octadecane | C₁₈H₃₈ |
| Hexatriacontane | C₃₆H₇₄ |
| Nonadecanoic acid | C₁₉H₃₈O₂ |
| Tetrahydrofuran (B95107) (THF) | C₄H₈O |
| Iodine | I₂ |
Molecular Dynamics Simulations of Grignard Reagent Interactions
Molecular dynamics (MD) simulations have become an invaluable tool for elucidating the complex solution-state behavior of Grignard reagents. researchgate.net These reagents are known to exist in a dynamic and intricate equilibrium, often referred to as the Schlenk equilibrium, which involves various monomeric, dimeric, and aggregated species. nih.govnih.gov The solvent plays a crucial role in this equilibrium, directly coordinating with the magnesium center and influencing the relative stability and reactivity of the different organomagnesium species. acs.org
Ab initio molecular dynamics (AIMD) simulations, in particular, have provided significant insights into these interactions by treating both the solute (Grignard reagent) and the solvent molecules at a quantum mechanical level. researchgate.net This approach allows for a detailed understanding of the dynamic interplay between the Grignard reagent and its solvent environment. For instance, studies on methylmagnesium chloride (CH₃MgCl) in tetrahydrofuran (THF) have revealed that the reaction pathway of the Schlenk equilibrium involves the formation of dinuclear species bridged by chlorine atoms. acs.org
The solvation structure around the magnesium centers is highly dynamic, with the number of coordinating THF molecules fluctuating. acs.org These simulations have shown that different chemical species involved in the equilibrium can have various solvation states, with two to four THF molecules coordinating to the magnesium atoms. acs.org The flexibility of the organomagnesium complex, which is enhanced by the increased coordination of the solvent, facilitates the displacement of ligands from terminal to bridging positions. acs.org
Table 1: Representative Species in the Schlenk Equilibrium of CH₃MgCl in THF as Determined by Computational Studies
| Species | Description | Relative Stability (kcal/mol) |
| CH₃MgCl(THF)₂ | Monomeric Grignard reagent | Reference |
| (CH₃)₂Mg(THF)₂ | Diorganomagnesium species | Varies with conditions |
| MgCl₂(THF)₃ | Magnesium chloride species | Most likely solvation state for MgCl₂ |
| D₂₂ᶜˡᶜˡ | Dimeric species with two bridging chlorides | A key intermediate |
Note: The relative stabilities are highly dependent on the specific computational model and conditions.
Prediction of Reactivity and Selectivity in Novel Transformations
Computational chemistry plays a pivotal role in predicting the reactivity and selectivity of Grignard reagents in various chemical transformations. nih.gov Density Functional Theory (DFT) calculations are frequently employed to investigate reaction mechanisms, identify transition states, and determine the factors that govern the outcome of a reaction. nih.gov
One area of significant interest is the prediction of diastereoselectivity. Recent studies have shown that the halide atom in a Grignard reagent can have a remarkable effect on the stereochemical outcome of a reaction. For example, in the addition of alkylmagnesium halides to β-hydroxy ketones, alkylmagnesium iodides (RMgI) exhibit significantly higher diastereoselectivity compared to their chloride (RMgCl) or bromide (RMgBr) counterparts. nih.gov DFT calculations have revealed that the iodide-bound magnesium species form more Lewis acidic chelates, which in turn guide the addition reaction with greater selectivity. nih.gov
Furthermore, computational studies have been instrumental in elucidating the competition between polar (nucleophilic addition) and single-electron transfer (SET) mechanisms in Grignard reactions. acs.orgu-tokyo.ac.jp The choice of mechanism is influenced by factors such as the substrate, the bulkiness of the Grignard reagent, and the solvent. u-tokyo.ac.jp For instance, reactions with conjugated carbonyl compounds or sterically hindered Grignard reagents are more likely to proceed via a SET pathway. u-tokyo.ac.jp
Table 2: Factors Influencing the Reactivity and Selectivity of Grignard Reagents
| Factor | Influence | Computational Approach |
| Halide (X in RMgX) | Affects Lewis acidity and diastereoselectivity | DFT calculations of transition state energies |
| R group | Steric bulk can favor SET pathways | Calculation of activation barriers for polar vs. SET mechanisms |
| Substrate | Electronic properties and steric hindrance determine reaction pathway | Modeling of substrate-reagent complexes and transition states |
| Solvent | Influences the Schlenk equilibrium and solvation of reactive species | Molecular dynamics simulations |
| Additives (e.g., LiCl) | Can break up aggregates and increase reactivity | DFT and MD simulations of mixed-metal complexes |
Emerging Research Frontiers and Future Directions
Exploration in Bio-Inspired Chemical Synthesis and Biomimetic Transformations
The synthesis of natural products and other biologically relevant molecules is a significant area of chemical research, with Grignard reagents playing a pivotal role in constructing complex carbon skeletons. The C18 chain of octadecylmagnesium bromide makes it an ideal building block for the synthesis of molecules that mimic natural lipids, fatty acids, and other long-chain hydrocarbons found in biological systems.
Current research focuses on utilizing this reagent for:
Total Synthesis of Natural Products: this compound is being explored as a key intermediate in the synthesis of complex, biologically active natural products such as terpenoids, polyketides, and alkaloids. Its ability to introduce a long, lipophilic tail is crucial for creating molecules that can interact with or integrate into biological membranes.
Construction of Biomimetic Structures: Researchers are investigating the use of this Grignard reagent to construct complex ring frameworks and achieve stereoselective transformations that mimic biological processes. This includes the synthesis of molecules with specific three-dimensional arrangements that replicate the function of natural compounds.
The flexibility of the Grignard reaction allows for its application in creating intricate molecular architectures, making this compound a valuable tool in the quest to synthesize and understand complex biological molecules.
Integration with Sustainable Chemistry and Green Synthesis Initiatives
In line with the 12 Principles of Green Chemistry, significant efforts are being made to develop more environmentally benign methods for Grignard reactions. soton.ac.uk These initiatives aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Key areas of green innovation for syntheses involving this compound include:
Greener Solvents: Traditional ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) pose safety and environmental hazards. beyondbenign.org Research has shown that 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources like corn cobs, is a superior or equal solvent for Grignard reactions. umb.edugordon.edu It offers enhanced safety and can lead to improved chemo- and stereoselectivity. gordon.edu
Mechanochemical Synthesis: A groundbreaking approach involves the use of ball-milling to prepare Grignard reagents. soton.ac.uknih.gov This mechanochemical method can be performed in air and significantly reduces or eliminates the need for bulk organic solvents, representing a major step forward in sustainable chemistry. nih.govnih.gov This technique generates the Grignard reagent in a paste form, which can be used directly in subsequent reactions. nih.gov
Continuous Flow Processing: Moving from traditional batch processing to continuous flow systems enhances the safety and efficiency of Grignard reagent synthesis. gordon.edu This approach minimizes hazards by using small reaction volumes and allows for better control over the highly exothermic reaction. gordon.edufraunhofer.de
The table below summarizes the comparison between traditional and green approaches for Grignard synthesis.
| Feature | Traditional Batch Method | Green Chemistry Approach |
| Solvent | Diethyl ether, THF | 2-Methyltetrahydrofuran (2-MeTHF), Minimal or no solvent (Mechanochemistry) umb.edunih.gov |
| Process | Dosing-controlled batch reaction fraunhofer.de | Continuous flow synthesis, Mechanochemical ball-milling soton.ac.ukacs.org |
| Safety | High risk of runaway reactions, large volumes of hazardous solvents aiche.org | Improved heat management, smaller reaction volumes, reduced solvent use gordon.edufraunhofer.de |
| Efficiency | Variable incubation periods, potential for side reactions (e.g., Wurtz coupling) fraunhofer.de | Rapid steady-state control, reduced side products, higher yields gordon.eduresearchgate.net |
| Waste | Higher Process Mass Intensity (PMI) | Up to 30% reduction in PMI gordon.edu |
Research on New Catalytic Systems and Activation Methods
The formation and subsequent reactions of Grignard reagents can be significantly improved through the use of catalysts and effective activation of the magnesium metal.
Advanced Catalytic Systems: Iron complexes have emerged as cost-effective, abundant, and less toxic alternatives to traditional palladium or nickel catalysts for cross-coupling reactions involving Grignard reagents. acgpubs.org Research is focused on developing novel iron-based catalysts, such as tetrachloroferrates, that mediate the coupling of alkyl halides like 1-bromooctadecane (B154017) with aryl Grignard reagents under mild conditions. nii.ac.jp These catalysts are often more stable and easier to handle, making them suitable for large-scale industrial processes. nii.ac.jp
Magnesium Activation: The passivating layer of magnesium oxide on the surface of magnesium metal often leads to an induction period before the Grignard reaction starts. libretexts.org To overcome this, various activation methods are employed. While iodine is a common activator, research is exploring mechanical activation through stirring or sonication and the use of alternative chemical activators like 1,2-dibromoethane (B42909). libretexts.org For particularly inert halides, co-condensation of magnesium and THF under vacuum can promote the reaction. libretexts.org
These advancements are crucial for improving the reliability, efficiency, and scope of reactions involving long-chain Grignard reagents like this compound.
Development of Robust and Scalable Synthetic Protocols
Translating laboratory-scale synthesis to industrial production requires robust and scalable protocols that ensure safety, consistency, and efficiency. The highly exothermic nature of Grignard reagent formation presents a significant challenge for scale-up. acs.org
Modern approaches to address these challenges include:
Continuous Flow Manufacturing: Continuous stirred-tank reactors (CSTRs) and other flow chemistry setups are revolutionizing the large-scale production of Grignard reagents. gordon.eduaiche.org These systems offer superior heat management, reduce the risks associated with large batch reactors, and can significantly increase productivity. fraunhofer.deaiche.org For instance, a continuous process can achieve daily productivities of several kilograms from a small reactor volume. aiche.org
Process Analytical Technology (PAT): The integration of real-time monitoring tools, such as in-situ Fourier-transform infrared (FTIR) spectroscopy, is critical for safe and controlled scale-up. acs.org PAT allows chemists to definitively identify reaction initiation, monitor the concentration of the alkyl halide, and ensure the reaction does not stall, thereby preventing the dangerous accumulation of unreacted reagents. aiche.orgacs.org
These strategies are enabling the development of safer, more reliable, and economically viable processes for the industrial-scale synthesis of this compound and its derivatives. aiche.org
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Solvent | THF (0.3–2 M) | Stabilizes reagent |
| Temperature | 40–60°C | Balances reaction rate and side reactions |
| Activation | Iodine or mechanical scraping | Enhances Mg surface reactivity |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
Q. Table 2: Spectroscopic Techniques Comparison
| Technique | Utility | Limitations |
|---|---|---|
| ¹H NMR | Confirms alkyl chain structure | Requires deuterated solvents |
| XPS | Surface purity and oxidation states | Limited to solid samples |
| SS-PL | Aggregation studies | Requires specialized calibration |
Advanced: How to resolve contradictory bromide concentration data in reaction byproduct analysis?
Answer:
- Method Calibration: Use certified reference standards (e.g., XIC-BR series) to validate ion chromatography or capillary electrophoresis .
- Interference Mitigation: For high chloride matrices, optimize buffer co-ion mobility (e.g., use borate buffers in CE) .
- Data Reconciliation: Cross-validate with ICP-MS or gravimetric analysis to address detection limit discrepancies (e.g., 0.10 mg/L vs. 0.05 mg/L) .
Key Insight: Historical data discrepancies in bromide concentrations (e.g., Floridan aquifer studies) highlight methodology impacts .
Advanced: How to design experiments to control moisture-induced variability in this compound reactions?
Answer:
- Moisture Traps: Integrate molecular sieves or CaCl₂ tubes in solvent distillation setups.
- In Situ Monitoring: Use Karl Fischer titration to quantify trace water (<50 ppm) in THF.
- Replication: Conduct parallel reactions under controlled humidity (e.g., 5% RH vs. 30% RH) to isolate moisture effects .
Reference: Experimental designs from bromide potential studies emphasize rigorous moisture control .
Advanced: What strategies optimize the separation of this compound from reaction mixtures in multi-step syntheses?
Answer:
- Quenching: Add saturated NH₄Cl solution to protonate the reagent, followed by extraction with hexane/ethyl acetate.
- Chromatography: Use silica gel columns with non-polar eluents (e.g., hexane:THF 9:1) to isolate long-chain products.
- Analytical Validation: Apply capillary electrophoresis (optimized via statistical design) to track bromide byproducts .
Key Insight: Differential advection mechanisms in tracer studies (e.g., ZVI PRB systems) inform separation efficiency modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
